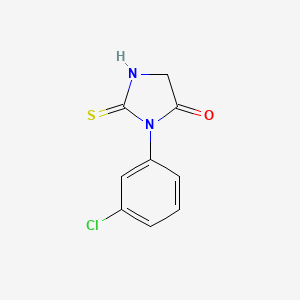

3-(3-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Compounds structurally related to 3-(3-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one have been synthesized through various chemical reactions, highlighting the versatility of these compounds in chemical synthesis. For example, the synthesis and molecular structure of closely related compounds have been explored, demonstrating the potential for creating diverse molecular architectures with specific functional properties (Sharma et al., 2017; Hou et al., 2009).

Biological Activities

These compounds exhibit a range of biological activities, from antibacterial and antimicrobial effects to potential uses in treating various conditions. Studies have shown that derivatives of these compounds possess significant biological activities, including monoamine oxidase and succinate dehydrogenase inhibition, anti-convulsant properties, and antimicrobial activities (Letters in Applied NanoBioScience, 2022; Sah et al., 2014).

Material Science Applications

The compounds have also been studied for their potential applications in material science, such as corrosion inhibition for metals. Research into imidazole derivatives, for example, has revealed their effectiveness as corrosion inhibitors, demonstrating the practical applications of these compounds beyond biological activities (Ouakki et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation .

Mode of Action

Cccp, a compound with a similar structure, acts as an ionophore, reducing the ability of atp synthase to function optimally . This suggests that 3-(3-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been shown to affect oxidative phosphorylation . This could potentially lead to downstream effects such as disruption of energy production within the cell.

Result of Action

Similar compounds have been shown to disrupt normal cellular functions, such as energy production, by inhibiting oxidative phosphorylation .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIMHAMJYXODDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)

![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639252.png)

![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)

![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)

![N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2639259.png)